molecular formula C9H9FO2 B3031830 2-Fluoro-1-(4-methoxyphenyl)ethanone CAS No. 73744-44-2

2-Fluoro-1-(4-methoxyphenyl)ethanone

Cat. No.: B3031830
CAS No.: 73744-44-2
M. Wt: 168.16 g/mol
InChI Key: GEOAUHVMWOIYFY-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2 It is a fluorinated aromatic ketone, characterized by the presence of a fluoro group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-1-(4-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxyfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar Friedel-Crafts acylation processes, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and higher throughput. Additionally, the purification steps, such as recrystallization from methanol, are scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-Fluoro-4-methoxybenzoic acid.

    Reduction: 2-Fluoro-1-(4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets, depending on the context of its use. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-(4-methoxyphenyl)ethanone is unique due to the specific combination of a fluoro group and a methoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound valuable in various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOAUHVMWOIYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372009
Record name 2-fluoro-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73744-44-2
Record name 2-fluoro-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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